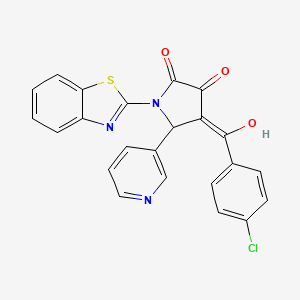
1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a chlorobenzoyl group, a hydroxy group, a pyridinyl group, and a dihydropyrrolone core
准备方法
合成路线及反应条件
1-(1,3-苯并噻唑-2-基)-3-(4-氯苯甲酰)-4-羟基-2-(3-吡啶基)-2H-吡咯-5-酮的合成通常涉及多步有机反应。一种常见的方法可能包括:
苯并噻唑部分的形成: 从邻氨基苯硫酚和合适的醛或酮开始。
吡咯酮环的形成: 使用涉及合适前体的环化反应。
氯苯甲酰基的引入: 通过酰化反应。
吡啶基的形成: 通过与吡啶衍生物的偶联反应。
工业生产方法
此类复杂分子的工业生产通常涉及优化反应条件,以最大限度地提高产率和纯度。这可能包括使用催化剂、控制温度和特定溶剂来促进合成的每个步骤。
化学反应分析
反应类型
1-(1,3-苯并噻唑-2-基)-3-(4-氯苯甲酰)-4-羟基-2-(3-吡啶基)-2H-吡咯-5-酮可以发生各种化学反应,包括:
氧化: 将羟基转化为羰基。
还原: 将苯甲酰基还原为羟基。
取代: 芳香环的卤化或硝化。
常用试剂和条件
氧化: 使用高锰酸钾或三氧化铬等试剂。
还原: 使用氢化锂铝或硼氢化钠等试剂。
取代: 使用氯或溴等卤化剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮衍生物,而取代可能将卤原子引入芳香环。
科学研究应用
化学: 作为更复杂分子的构建单元。
生物学: 作为研究生物过程的探针。
医学: 由于其生物活性,具有潜在的治疗作用。
工业: 作为具有特定性质的材料的前体。
作用机制
1-(1,3-苯并噻唑-2-基)-3-(4-氯苯甲酰)-4-羟基-2-(3-吡啶基)-2H-吡咯-5-酮的作用机制将取决于其特定的生物靶标。它可能与酶、受体或其他蛋白质相互作用,通过结合相互作用调节其活性。所涉及的途径可能包括抑制酶活性、调节受体信号传导或干扰细胞过程。
相似化合物的比较
类似化合物
- 1-(1,3-苯并噻唑-2-基)-3-(4-氟苯甲酰)-4-羟基-2-(3-吡啶基)-2H-吡咯-5-酮
- 1-(1,3-苯并噻唑-2-基)-3-(4-甲基苯甲酰)-4-羟基-2-(3-吡啶基)-2H-吡咯-5-酮
独特性
1-(1,3-苯并噻唑-2-基)-3-(4-氯苯甲酰)-4-羟基-2-(3-吡啶基)-2H-吡咯-5-酮的独特性在于其特定官能团的组合,这可以赋予独特的化学和生物学性质。例如,氯苯甲酰基的存在可能增强其反应性或与类似化合物相比具有不同取代基的结合亲和力。
属性
分子式 |
C23H14ClN3O3S |
|---|---|
分子量 |
447.9 g/mol |
IUPAC 名称 |
(4Z)-1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H14ClN3O3S/c24-15-9-7-13(8-10-15)20(28)18-19(14-4-3-11-25-12-14)27(22(30)21(18)29)23-26-16-5-1-2-6-17(16)31-23/h1-12,19,28H/b20-18- |
InChI 键 |
WQEWJCTZCZNWBP-ZZEZOPTASA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CN=CC=C5 |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621605.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)

![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
![(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)
